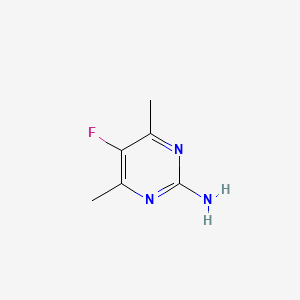

5-Fluoro-4,6-dimethylpyrimidin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8FN3 |

|---|---|

Molekulargewicht |

141.15 g/mol |

IUPAC-Name |

5-fluoro-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C6H8FN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |

InChI-Schlüssel |

SMKGUTQEEBHWFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)N)C)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4,6 Dimethylpyrimidin 2 Amine

Kinase Inhibition

A significant body of research has focused on the development of kinase inhibitors based on the 5-fluoro-2-aminopyrimidine core. These compounds have shown potent inhibitory activity against several key kinases involved in cell cycle regulation and cancer progression.

CDK2 and CDK9 Inhibition: A series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov Several of these compounds exhibited GI50 values in the lower micromolar or submicromolar range against various tumor cell lines, including A549 (lung cancer), DU-145 (prostate cancer), and KB (nasopharyngeal carcinoma). nih.gov

CDK4/6 Inhibition: A derivative incorporating the 5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino moiety was identified as a highly potent and selective CDK4/6 inhibitor. nih.gov This compound displayed significant tumor growth inhibition in xenograft models of MCF-7, Colo-205, and A549 cancers. nih.gov

FGFR4 Inhibition: While not containing the 5-fluoro group, closely related aminodimethylpyrimidinol derivatives have been synthesized as selective FGFR4 inhibitors. nih.govresearchgate.net One particular compound, 6O, showed potent and selective inhibitory activity against FGFR4, with an IC50 value of 75.3 nM, and demonstrated anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line. nih.govresearchgate.net

| Compound Class | Target Kinase(s) | Key Findings |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2, CDK9 | Potent inhibition of CDK2/cyclin E1 and CDK9/cyclin T1; GI50 values at low micromolar to submicromolar levels against various cancer cell lines. nih.gov |

| 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | CDK4/6 | High potency and selectivity for CDK4/6 (IC50 = 0.710/1.10 nM); significant tumor growth inhibition in xenograft models. nih.gov |

| Aminodimethylpyrimidinol derivatives | FGFR4 | Selective inhibition of FGFR4 over FGFR1-3; Compound 6O exhibited an IC50 of 75.3 nM against FGFR4 and anti-proliferative activity against Hep3B cells. nih.govresearchgate.net |

Nitric Oxide Production Inhibition

Research on related 5-substituted 2-amino-4,6-dichloropyrimidines has revealed potential anti-inflammatory properties. The 5-fluoro analog, 5-fluoro-2-amino-4,6-dichloropyrimidine, was found to be the most effective inhibitor of immune-activated nitric oxide (NO) production, with an IC50 of 2 µM. nih.gov This suggests that the 5-fluoro-2-aminopyrimidine scaffold could be a promising starting point for the development of novel anti-inflammatory agents. nih.gov

Mechanistic Research

The mechanism of action for the majority of biologically active compounds derived from 5-Fluoro-4,6-dimethylpyrimidin-2-amine centers on the inhibition of protein kinases. The 2-aminopyrimidine (B69317) scaffold plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the target kinase.

The nitrogen atoms within the pyrimidine (B1678525) ring are key to forming hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. mdpi.com The substituents at the 4- and 6-positions of the pyrimidine ring can be modified to enhance potency and selectivity by interacting with other residues in the ATP-binding site.

In the case of the CDK inhibitors, the 2-aminopyrimidine core is a well-established privileged scaffold that orients the other parts of the molecule for optimal interaction with the kinase. nih.gov For the selective FGFR4 inhibitors, the dimethyl groups on the pyrimidine ring were found to sterically hinder binding to FGFR1-3, thereby conferring selectivity for FGFR4. nih.govresearchgate.net The fluorine atom, in this case at the dimethoxyphenyl ring of the inhibitor, was also found to be important for strong binding to FGFR4. nih.govresearchgate.net

Note: This Section Focuses on the Types of Biological Activities Generally Associated with Pyrimidine Amines and Their Derivatives, Providing Context for the Compound of Interest, Without Discussing Specific Clinical Data, Dosage, or Adverse Effects.

Anti-Oncogenic Activity

Pyrimidine (B1678525) derivatives are a significant class of compounds investigated for their anticancer properties. gsconlinepress.comjrasb.comekb.eg Their mechanism of action is often multifaceted, targeting various pathways essential for tumor growth and survival. gsconlinepress.comjuniperpublishers.com Many synthetic pyrimidine compounds have demonstrated promising potential in combating various cancers by interfering with the processes that drive malignancy. ekb.eg

A primary mechanism for the anti-oncogenic activity of pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.govrsc.org The pyrimidine core is a well-established scaffold for designing kinase inhibitors because its nitrogen atoms can form key hydrogen bonds within the ATP-binding site of many kinases. nih.govacs.org

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis. mdpi.com Certain pyrimidine derivatives have been identified as FAK inhibitors, with computational docking studies confirming their interaction with the FAK kinase domain. jrasb.commdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. ekb.egekb.eg Numerous pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2. ekb.egekb.eg For instance, a series of 4-methoxyphenyl (B3050149) pyrimidine derivatives demonstrated significant inhibitory activity against both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). ekb.eg Similarly, 4-phenoxy pyrimidine derivatives have shown excellent cytotoxic activity against various cancer cell lines through potent inhibition of VEGFR-2. ekb.eg

| Compound Type | Target Kinase | Finding | Reference |

|---|---|---|---|

| 4-methoxyphenyl pyrimidine derivative (Compound 11) | VEGFR-2 | IC50 value of 0.098 µM | jrasb.com |

| 4-methoxyphenyl pyrimidine derivative (Compound 15) | VEGFR-2 | IC50 value of 0.098 µM | ekb.eg |

| 4-phenoxy pyrimidine derivative (Compound 10) | VEGFR-2 | IC50 value of 1.05 µM | ekb.eg |

| Pyrazolo[3,4-d]pyrimidine derivative (DPP) | Cyclooxygenase-2 (COX-2) | IC50 value of 0.9 nM | nih.gov |

Pyrimidine derivatives can exert their anticancer effects by directly interfering with the cell cycle and inducing programmed cell death (apoptosis). ijrpr.comnih.gov Studies have shown that these compounds can cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating. ijrpr.com

For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to induce cell cycle arrest at the pre-G1 phase and significantly increase levels of caspase-3, a key executioner enzyme in apoptosis. ijrpr.com Other research on pyrimidine-curcumin analogs demonstrated an enhanced effect on the cell cycle compared to curcumin (B1669340) alone, leading to apoptosis and arrest in the S-phase or accumulation in the G2/M phase, depending on the specific derivative. nih.gov This highlights the ability of the pyrimidine scaffold to be modified to target different aspects of cellular proliferation. nih.gov

The inhibition of angiogenesis is a crucial strategy in cancer therapy, as it cuts off the nutrient and oxygen supply to tumors. ekb.eg Pyrimidine derivatives contribute to anti-angiogenic effects primarily through the inhibition of key signaling molecules like VEGFR-2. ekb.egekb.eg By blocking the VEGFR-2 pathway, these compounds prevent the activation of downstream signaling cascades that lead to the proliferation and migration of endothelial cells, which are essential steps in forming new blood vessels. ekb.eg The anti-angiogenic activity of pyrazolo[3,4-d]pyrimidine derivatives has also been demonstrated in preclinical models, further underscoring the role of this chemical class in targeting tumor vascularization. nih.gov

Anti-Infective Properties

The pyrimidine ring is a core component of many compounds with potent activity against a wide range of infectious agents, including bacteria and fungi. juniperpublishers.comwjarr.comorientjchem.org This has made pyrimidine derivatives a focal point in the search for new antimicrobial drugs to combat the growing challenge of drug resistance. researchgate.net

Pyrimidine derivatives employ several mechanisms to combat bacterial infections. wjarr.comorientjchem.org A classic example is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids in bacteria. gsconlinepress.com Drugs like trimethoprim (B1683648) are well-known pyrimidine-based DHFR inhibitors. orientjchem.orgencyclopedia.pub

More recent research has uncovered novel mechanisms of action. For instance, a thiophenyl-pyrimidine derivative has been shown to exert its bactericidal effects by inhibiting FtsZ polymerization and GTPase activity. rsc.org FtsZ is a protein crucial for bacterial cell division, and its inhibition leads to cell death. rsc.org This compound demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs) than conventional antibiotics. rsc.org Additionally, various synthetic pyrimidine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. wjarr.comresearchgate.netnih.gov

| Compound Type | Bacterial Strain(s) | Finding | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Showed higher potency than vancomycin (B549263) and methicillin. | rsc.org |

| Indolyl-pyrimidine derivatives | S. aureus, B. cereus, E. coli | Potent antibacterial activity compared to Penicillin. | wjarr.com |

| Tetrahydro pyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | High in vitro antibacterial activity. | wjarr.com |

| Pyrido[2,3-d]pyrimidines | Staphylococcus, Bacillus cereus | Good in vitro antibacterial activities. | rsc.org |

Pyrimidine analogs are also a cornerstone in the development of antifungal agents. juniperpublishers.comorientjchem.org The primary mechanism for many of these compounds involves the disruption of nucleic acid synthesis in fungal cells. nih.gov

Flucytosine, a fluorinated pyrimidine analog, is a classic example. orientjchem.orgnih.gov It is transported into fungal cells by cytosine permease and then converted by cytosine deaminase into 5-fluorouracil (B62378) (5-FU). nih.gov 5-FU subsequently disrupts both DNA and RNA synthesis, leading to fungal cell death. nih.gov Another identified mechanism for pyrimidine-based fungicides is the inhibition of the mitochondrial enzyme complex I (NADH oxidoreductase), which interferes with the fungus's energy production. acs.org The versatility of the pyrimidine structure allows for the development of derivatives with potent and broad-spectrum antifungal activity. juniperpublishers.comorientjchem.orgfrontiersin.org

Antiviral Mechanisms (e.g., Anti-HIV)

Pyrimidine derivatives are a cornerstone in the development of antiviral therapies due to their structural similarity to the nucleobases that constitute DNA and RNA. nih.gov This structural mimicry allows them to interfere with viral replication through various mechanisms. Many clinically significant antiviral drugs are nucleoside analogs, which incorporate a pyrimidine core. nih.gov

For Human Immunodeficiency Virus (HIV), pyrimidine derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA. researchgate.net Research has led to the design of novel diarylpyrimidine derivatives that show high potency against wild-type HIV-1 strains and, crucially, maintain activity against mutant strains that have developed resistance to earlier generation NNRTIs. researchgate.net For example, certain diarylpyrimidine compounds have demonstrated low nanomolar efficacy against strains with common resistance mutations like L100I, K103N, and Y181C. researchgate.net

Beyond HIV, the pyrimidine scaffold is integral to drugs targeting other viruses. For instance, some pyrimidine derivatives interfere with the entry and replication processes of viruses like influenza A, hepatitis C virus (HCV), and human cytomegalovirus (HCMV) by inhibiting host cell kinases, such as the epidermal growth factor receptor (EGFR), which these viruses exploit for infection. mdpi.com

Anti-Inflammatory and Analgesic Potential

The pyrimidine nucleus is a privileged scaffold in the design of anti-inflammatory agents. nih.govijpsonline.com Several approved anti-inflammatory drugs, such as epirizole (B1671503) and tofacitinib, are based on this structure. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade. nih.govymerdigital.com

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. ymerdigital.comnih.govmdpi.com By suppressing COX-2 activity, these compounds can reduce prostaglandin (B15479496) production, thereby alleviating inflammation and pain. nih.gov Some pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Other mechanisms include the modulation of the nuclear factor-κB (NF-κB) signaling pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. ymerdigital.com By inhibiting NF-κB, pyrimidine compounds can significantly attenuate the inflammatory response. ymerdigital.com Furthermore, some derivatives have been found to inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. mdpi.comresearchgate.net Certain pyrimidine derivatives have demonstrated potent analgesic activity in animal models, comparable to standard drugs like indomethacin. ijpsonline.comresearchgate.net

Metabolic Regulation (e.g., Anti-diabetic Activity)

Pyrimidine derivatives have emerged as promising candidates for the management of metabolic disorders, particularly type 2 diabetes. bohrium.comnih.govremedypublications.com Their mechanisms of action often involve targeting enzymes and receptors that regulate glucose homeostasis. researchgate.net One approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govremedypublications.comresearchgate.net By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in post-meal blood glucose spikes. researchgate.net

G-protein-coupled receptor 119 (GPR119) Agonism

A key modern target for anti-diabetic drugs is the G-protein-coupled receptor 119 (GPR119). nih.govmedchemexpress.com This receptor is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. medchemexpress.comnih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion from the pancreas and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. medchemexpress.com Both of these actions contribute to lowering blood glucose levels.

Several classes of pyrimidine derivatives have been developed as potent and selective GPR119 agonists. nih.govnih.govacs.org For example, novel thieno[3,2-d]pyrimidine (B1254671) and 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives have been identified that exhibit strong agonistic activity in cell-based assays and have demonstrated the ability to improve glucose tolerance in rodent models of diabetes. nih.govnih.govacs.org The development of these compounds represents a promising strategy for treating type 2 diabetes by enhancing the body's natural glucose-regulating mechanisms. nih.gov

Central Nervous System (CNS) Activity

The versatile structure of the pyrimidine ring allows it to interact with various targets within the central nervous system, leading to a wide range of CNS activities. researchgate.neteurekaselect.com Research has shown that pyrimidine-containing compounds can be designed as agonists or antagonists for several key CNS receptors. researchgate.neteurekaselect.com

These include:

Serotonin (5-HT) Receptors: Implicated in mood, anxiety, and cognition.

Adenosine Receptors: Involved in regulating sleep, arousal, and neuronal excitability. researchgate.neteurekaselect.com

Cannabinoid Receptors: Which play a role in pain, appetite, and memory. researchgate.neteurekaselect.com

Acetylcholine Receptors (Nicotinic and Muscarinic): Crucial for learning, memory, and attention. researchgate.neteurekaselect.com

Furthermore, pyrimidine derivatives have been investigated for their anticonvulsant properties. researchgate.net Some fused pyrimidine-theophylline compounds have been shown to produce significant sedative and hypnotic effects in animal models, suggesting potential applications as tranquilizers or sleep aids. nih.gov The ability of certain fluorinated compounds to cross the blood-brain barrier also makes them attractive for targeting CNS disorders. nih.gov

Antioxidant Activity

Many pyrimidine derivatives exhibit significant antioxidant properties, which allow them to combat oxidative stress, a condition linked to numerous chronic diseases. nih.govijpsonline.commdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ymerdigital.com Pyrimidine compounds can act as "free radical scavengers," donating an electron to neutralize highly reactive species like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. ijpsonline.comderpharmachemica.com

| Derivative Class | Assay | Reported Activity (Example IC50) | Reference |

|---|---|---|---|

| Chromenopyrimidinethiones | DPPH Radical Scavenging | < 42 µg/ml | ijpsonline.com |

| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | IC50 = 42 µM (Compound 2a) | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) Inhibition | IC50 = 47.5 µM (Compound 2f) | mdpi.com |

| Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | 71-82% Inhibition | mdpi.com |

Other Pharmacological Relevance (e.g., Anthelmintic, Antimalarial)

The biological activities of pyrimidine derivatives extend to combating a variety of infectious organisms. nih.govresearchgate.net They have shown significant potential as anthelmintic agents, which are drugs used to treat parasitic worm infections. researchgate.netresearchgate.netijpsdronline.com Research into new anthelmintics is critical due to the rise of drug resistance to existing therapies. ijpsdronline.comnih.gov Certain pyrimidine derivatives bearing sulphonamide and carboxamide moieties have demonstrated anthelmintic activity comparable to or greater than established drugs like piperazine (B1678402) citrate. researchgate.net

In the field of antimalarial research, the pyrimidine scaffold is also of great interest. ijpsonline.com It forms the core of compounds that can interfere with the life cycle of the Plasmodium parasite, which causes malaria. ijpsonline.com The broad-spectrum utility of this chemical class underscores its importance in medicinal chemistry for developing treatments for a wide range of global health challenges. nih.govijpsonline.com

Computational and Theoretical Investigations of 5 Fluoro 4,6 Dimethylpyrimidin 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. proquest.com This method is crucial for understanding the binding mode and affinity of compounds like 5-Fluoro-4,6-dimethylpyrimidin-2-amine and its analogues.

Research on a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which share the core aminopyrimidine scaffold, has utilized molecular docking to explore their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov These studies provide a framework for understanding how the dimethylpyrimidine core interacts with the kinase domain. nih.gov

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a compound in the active site of a protein. For derivatives of the 4,6-dimethylpyrimidin-2-amine scaffold, docking studies have identified key interactions within the ATP-binding site of protein kinases like FGFR4. nih.gov

In a study of aminodimethylpyrimidinol derivatives, a compound designated "6O" which features the dimethylpyrimidine core, demonstrated a specific binding pose within the FGFR4 kinase domain. nih.govresearchgate.net The dimethyl groups on the pyrimidine (B1678525) ring were found to be crucial for orienting the molecule, although in some kinases, they can cause steric clashes that reduce binding affinity. nih.gov However, in FGFR4, a suitable conformation is maintained, allowing for strong binding interactions. nih.gov Key interactions often involve hydrogen bonds with residues in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov For example, similar pyrimidine-based inhibitors have been shown to form hydrogen bonds with residues like Cys133 and Leu59 in Polo-like kinase 1 (PLK1) and Asn140 in the BRD4 protein. nih.gov

| Amino Acid Residue | Interaction Type | Role in Binding |

|---|---|---|

| Ala553 | Hydrogen Bond | Potential interaction site in the hinge region, though sometimes hindered by methyl groups. researchgate.net |

| Glu551 | Steric Interaction | The peptide bond of this residue can clash with the pyrimidine ring's methyl groups, influencing the ring's orientation. researchgate.net |

Binding Energy Calculations

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. proquest.com These values, often expressed as docking scores or in kcal/mol, help rank potential inhibitors. proquest.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

In molecular docking studies of aminopyrimidine derivatives targeting FGFR4, binding affinities are calculated to compare different substitutions. For a dimethylpyrimidine derivative (compound 6O), a favorable docking score (LF VSscore) of -12.23 was reported, indicating strong binding affinity. researchgate.net In contrast, a related compound (6P) with a different substituent pattern had a less favorable score of -10.81, highlighting the sensitivity of binding energy to small structural changes. researchgate.net For other pyrimidine derivatives targeting different kinases, binding energies in the range of -7.4 to -7.9 kcal/mol have been considered significant. nih.gov

| Compound | Binding Score (LF VSscore) | Reference |

|---|---|---|

| Compound 6O (difluoro substituent) | -12.23 | researchgate.net |

| FGFR4-41 complex | -11.88 | researchgate.net |

| Compound 6E | -10.97 | researchgate.net |

| Compound 6P | -10.81 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is widely used to predict the activity of new, unsynthesized compounds and to understand which structural properties are important for their biological function. researchgate.net

For pyrimidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various targets, including vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govmui.ac.ir These models help in designing new analogues with potentially improved potency. researchgate.net

2D and 3D-QSAR Models for Activity Prediction

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. acs.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors. nih.govnih.gov

Studies on pyrimidine derivatives have successfully employed both approaches. For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors utilized descriptors to build models using multiple linear regression (MLR) and artificial neural networks (ANN). nih.govnih.gov The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govnih.gov A high Q² value indicates good predictive power. acs.org 3D-QSAR models for thiopyranopyrimidine derivatives have also been established, providing contour maps that visualize the regions where steric bulk or electrostatic charge modifications would likely enhance or decrease activity. nih.gov

| Component | Description | Example from Pyrimidine Studies |

|---|---|---|

| Dataset | A series of compounds with known biological activities (e.g., IC₅₀ values). | A set of 30-33 pyrimidine derivatives with measured inhibitory activity against a target like VEGFR-2. nih.govresearchgate.net |

| Molecular Descriptors | Numerical values that characterize the structure and properties of the molecules. | Topological indices, quantum chemical descriptors, steric fields, electrostatic fields. acs.orgnih.gov |

| Statistical Method | Algorithm used to build the mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), CoMFA, CoMSIA. nih.govnih.gov |

| Validation | Statistical assessment of the model's robustness and predictive ability. | Internal validation (cross-validation, Q²) and external validation using a test set of compounds. acs.orgnih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations provide detailed insights into the behavior of a protein-ligand complex, complementing the static picture provided by molecular docking. uzh.chyoutube.com These simulations can validate docking results, assess the stability of binding poses, and reveal conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov

Conformational Stability and Dynamic Behavior of Compound-Target Complexes

A key application of MD simulations is to evaluate the stability of the protein-ligand complex predicted by docking. researchgate.net By simulating the complex in a dynamic, solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely in the binding pocket or if its orientation changes significantly. nih.govescholarship.org

The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.netrsc.org A low and stable RMSD value suggests that the complex is in a stable conformation. researchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov Such simulations can confirm that key interactions, like hydrogen bonds identified in docking, are maintained over time, thus providing stronger evidence for a specific binding mode. nih.govnih.gov While specific MD studies on 5-Fluoro-4,6-dimethylpyrimidin-2-amine were not identified, this methodology is standard for validating the binding poses of small-molecule inhibitors and understanding their dynamic interactions with their target proteins. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the molecular properties of chemical compounds.

DFT calculations can elucidate the electronic structure of 5-Fluoro-4,6-dimethylpyrimidin-2-amine, providing insights into its kinetic stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons.

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding intermolecular interactions, particularly in biological systems where the compound might interact with a protein's active site.

Table 1: Predicted Global Reactivity Descriptors for 5-Fluoro-4,6-dimethylpyrimidin-2-amine

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. pharmacophorejournal.com By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. pharmacophorejournal.com This theoretical prediction is valuable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. For 5-Fluoro-4,6-dimethylpyrimidin-2-amine, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions characteristic of pyrimidine derivatives.

Table 2: Predicted UV-Vis Spectral Data for 5-Fluoro-4,6-dimethylpyrimidin-2-amine

| Predicted λmax (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) | Electronic Transition |

|---|---|---|

| 280 | 0.45 | π → π* |

Note: The values in this table are illustrative and based on typical spectral data for aminopyrimidines.

Pharmacophore Modeling

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of compounds acting on a specific target, such as a kinase, can be developed. For 5-Fluoro-4,6-dimethylpyrimidin-2-amine, a pharmacophore model would typically include features like hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the pyrimidine nitrogens), and hydrophobic regions (from the methyl groups).

This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar biological activity. The fluorine atom can also contribute to the pharmacophoric profile by modulating the electronic properties of the ring and potentially forming specific interactions with the biological target.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are vital during the lead optimization phase of drug discovery to identify candidates with favorable drug-like properties. Various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, intestinal absorption, plasma protein binding, and metabolic stability.

For 5-Fluoro-4,6-dimethylpyrimidin-2-amine, in silico tools would be used to assess its potential as an orally bioavailable drug. For instance, predictions might be based on Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for 5-Fluoro-4,6-dimethylpyrimidin-2-amine

| ADME Property | Predicted Value (Illustrative) | Desired Range for Oral Drugs |

|---|---|---|

| Molecular Weight | 141.14 g/mol | < 500 g/mol |

| LogP | 1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Human Intestinal Absorption | High | High |

Note: The values in this table are illustrative and represent desirable properties for a drug candidate.

Emerging Research Avenues and Future Perspectives for 5 Fluoro 4,6 Dimethylpyrimidin 2 Amine

Development of Novel Synthetic Methodologies

The synthesis of fluorinated pyrimidines, including 5-Fluoro-4,6-dimethylpyrimidin-2-amine, is an active area of research. Traditional methods for the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) often involve the condensation of guanidine (B92328) with acetylacetone. google.com However, the introduction of a fluorine atom at the C5 position often requires specific and sometimes harsh reaction conditions.

A promising and more recent approach involves the selective fluorination of 2-aminopyrimidine (B69317) derivatives. For instance, a method utilizing Selectfluor in the presence of a silver catalyst (Ag2CO3) has been shown to effectively fluorinate 4-substituted 2-aminopyrimidines at the C5 position with good yields and high regioselectivity. rsc.org This methodology presents a significant advancement for the synthesis of compounds like 5-Fluoro-4,6-dimethylpyrimidin-2-amine, offering a potentially more efficient and selective route compared to traditional methods that might involve the synthesis of a fluorinated precursor.

Future research in this area is likely to focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the exploration of new fluorinating agents, catalytic systems, and one-pot reaction sequences to streamline the synthesis of 5-Fluoro-4,6-dimethylpyrimidin-2-amine and its derivatives.

Exploration of New Biological Targets and Mechanisms of Action

While the specific biological targets of 5-Fluoro-4,6-dimethylpyrimidin-2-amine are not extensively documented in publicly available research, the broader class of fluorinated 2-aminopyrimidines has been investigated for a range of biological activities. These studies provide a strong basis for future exploration of this particular compound's therapeutic potential.

Derivatives of 2-aminopyrimidine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For example, a compound featuring a 5-fluoro-2-aminopyrimidine core has been developed as a highly potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov Additionally, 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been designed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govarxiv.org The structural similarities suggest that 5-Fluoro-4,6-dimethylpyrimidin-2-amine could be investigated for similar kinase inhibitory activities.

Moreover, some 5-substituted 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production, suggesting potential anti-inflammatory applications. nih.gov Future research should, therefore, involve broad biological screening of 5-Fluoro-4,6-dimethylpyrimidin-2-amine to identify its specific molecular targets and elucidate its mechanism of action, potentially revealing novel therapeutic opportunities.

Integration of Advanced Computational Approaches in Drug Discovery

Computational methods are becoming increasingly integral to the drug discovery and development process. For a molecule like 5-Fluoro-4,6-dimethylpyrimidin-2-amine, these approaches can accelerate the identification of potential biological targets and the optimization of its structure to enhance therapeutic efficacy.

Techniques such as molecular docking can be employed to predict the binding affinity and mode of interaction of 5-Fluoro-4,6-dimethylpyrimidin-2-amine with a wide array of protein targets, particularly kinases, given the known activity of similar compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted on a series of related 2-aminopyrimidine derivatives to build predictive models that correlate structural features with biological activity. These models can then guide the design of new analogs of 5-Fluoro-4,6-dimethylpyrimidin-2-amine with improved potency and selectivity.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, offering a deeper understanding of the binding stability and the role of the fluorine atom in the interaction. The application of these computational tools will be crucial in prioritizing experimental studies and accelerating the development of 5-Fluoro-4,6-dimethylpyrimidin-2-amine as a potential therapeutic agent.

Design of Multi-Target Directed Ligands

The concept of multi-target directed ligands (MTDLs) has gained traction as a promising strategy for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. The 2-aminopyrimidine scaffold is a versatile platform for the design of such agents.

Research has shown that it is possible to design 2-aminopyrimidine-based derivatives that can simultaneously inhibit multiple protein kinases. For instance, dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) have been rationally designed based on a 2-aminopyrimidine core. nih.gov Similarly, compounds with a pyrimidine (B1678525) scaffold have been developed as dual-target kinase inhibitors for cancer therapy. nih.gov

Given the potential of 5-Fluoro-4,6-dimethylpyrimidin-2-amine to interact with protein kinases, a future research direction would be to use it as a starting point for the design of MTDLs. This could involve the strategic addition of functional groups to the core structure to enable interactions with the binding sites of multiple, disease-relevant targets. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Development of Conjugates and Prodrugs

To enhance the therapeutic profile of 5-Fluoro-4,6-dimethylpyrimidin-2-amine, the development of conjugates and prodrugs represents a promising avenue. Prodrug strategies are often employed for fluoropyrimidines, most notably with 5-fluorouracil (B62378) (5-FU), to improve oral bioavailability and tumor-selective activation. nih.govnih.govijcrt.orgcancernetwork.com A similar approach could be envisioned for 5-Fluoro-4,6-dimethylpyrimidin-2-amine, where a promoiety is attached to the molecule to be cleaved in vivo, releasing the active drug.

Conjugation of the compound to a targeting moiety, such as a peptide or an antibody, could also be explored to achieve targeted drug delivery. For example, aminopyridine ligands have been conjugated to cell-penetrating peptides to facilitate their entry into cancer cells. nih.gov This strategy could be adapted for 5-Fluoro-4,6-dimethylpyrimidin-2-amine to increase its concentration at the site of action, thereby enhancing its efficacy and reducing potential off-target effects. The development of such drug delivery systems will be a key step in translating the potential of this compound into a clinical setting. cd-bioparticles.net

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. The synthesis of pyrimidine derivatives, including 5-Fluoro-4,6-dimethylpyrimidin-2-amine, is an area where such approaches can be highly beneficial.

Traditional synthetic methods often rely on the use of hazardous solvents and reagents. Green chemistry approaches aim to replace these with more environmentally benign alternatives. This can include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the use of catalysts to improve reaction efficiency and reduce waste. For the synthesis of pyrimidines, methods such as multicomponent reactions in a single pot are being explored to reduce the number of synthetic steps and improve atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.